Methyl 3,4-dichloro-2-hydroxybenzoate
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Overview
Description
Methyl 3,4-dichloro-2-hydroxybenzoate is an organic compound with the molecular formula C8H6Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine atoms at the 3rd and 4th positions, and a hydroxyl group at the 2nd position. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-dichloro-2-hydroxybenzoate can be synthesized through the esterification of 3,4-dichloro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dichloro-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 3,4-dichloro-2-hydroxybenzoic acid or 3,4-dichloro-2-ketobenzoate.
Reduction: 3,4-dichloro-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3,4-dichloro-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3,4-dichloro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dichloro-4-hydroxybenzoate
- Methyl 3-chloro-4-hydroxybenzoate
- Methyl 4-chloro-2-hydroxybenzoate
Uniqueness
Methyl 3,4-dichloro-2-hydroxybenzoate is unique due to the specific positioning of the chlorine atoms and hydroxyl group on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the 3,4-dichloro substitution pattern can influence the compound’s electronic distribution and steric effects, affecting its reactivity and interaction with other molecules.
Properties
IUPAC Name |
methyl 3,4-dichloro-2-hydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVBZAABNSEZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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